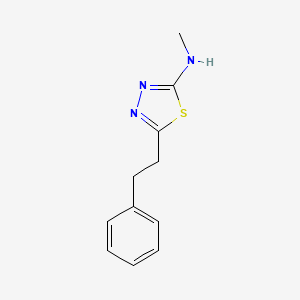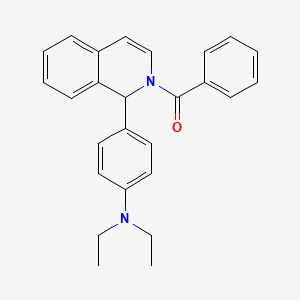
(1-(4-(Diethylamino)phenyl)isoquinolin-2(1H)-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(4-(Diethylamino)phenyl)isoquinolin-2(1H)-yl)(phenyl)methanone is a complex organic compound that features an isoquinoline core substituted with a diethylamino group and a phenylmethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-(Diethylamino)phenyl)isoquinolin-2(1H)-yl)(phenyl)methanone typically involves multi-step organic reactions. One common approach is the transition-metal-free synthesis, which involves the reaction of arynes with substituted oxazoles through a tandem Diels–Alder reaction, followed by dehydrogenation, aromatization, and tautomerization processes . This method is advantageous due to its moderate to excellent yields and scalability.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
(1-(4-(Diethylamino)phenyl)isoquinolin-2(1H)-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully hydrogenated isoquinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1-(4-(Diethylamino)phenyl)isoquinolin-2(1H)-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its isoquinoline core is a common motif in many biologically active molecules, making it a valuable scaffold for the development of new therapeutic agents.
Industry
In industry, this compound can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for use in optoelectronic devices.
Mecanismo De Acción
The mechanism of action of (1-(4-(Diethylamino)phenyl)isoquinolin-2(1H)-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s isoquinoline core can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Isoquinoline: A simpler compound with a similar core structure.
(1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-phenyl formate: A related compound with different substituents.
4-amino isoquinolin-1(2H)-ones: Compounds with an amino group at the 4-position.
Uniqueness
(1-(4-(Diethylamino)phenyl)isoquinolin-2(1H)-yl)(phenyl)methanone is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it suitable for specialized applications in drug design and materials science, where other similar compounds may not be as effective.
Propiedades
Número CAS |
32564-84-4 |
|---|---|
Fórmula molecular |
C26H26N2O |
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
[1-[4-(diethylamino)phenyl]-1H-isoquinolin-2-yl]-phenylmethanone |
InChI |
InChI=1S/C26H26N2O/c1-3-27(4-2)23-16-14-21(15-17-23)25-24-13-9-8-10-20(24)18-19-28(25)26(29)22-11-6-5-7-12-22/h5-19,25H,3-4H2,1-2H3 |
Clave InChI |
SMOWKNYSKDVJAX-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C2C3=CC=CC=C3C=CN2C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


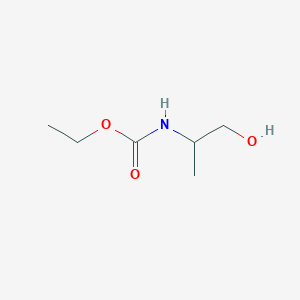
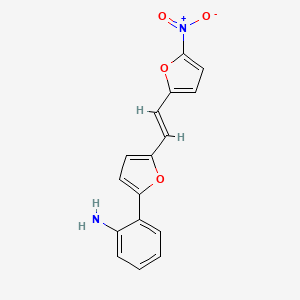
![2-Chloro-1-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B12900417.png)
![Ethyl 4-(5-((7,9-dioxo-6,10-dioxaspiro[4.5]decan-8-ylidene)methyl)furan-2-yl)benzoate](/img/structure/B12900443.png)
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl benzoate](/img/structure/B12900447.png)
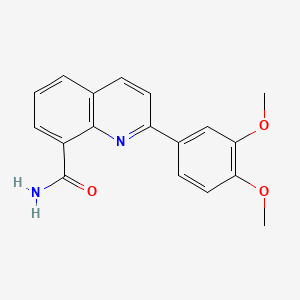

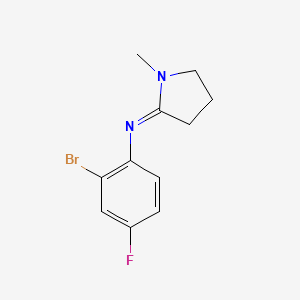
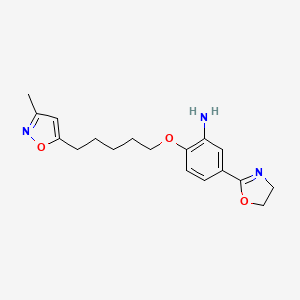
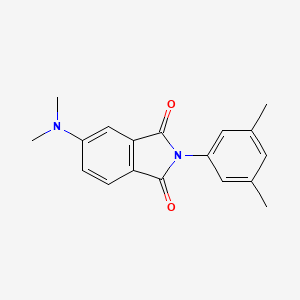

![2-[4-(4-Cyanophenoxy)phenyl]-1-benzofuran-5-carbonitrile](/img/structure/B12900475.png)
![3,4,6-Tribromo-1,2-dichlorodibenzo[b,d]furan](/img/structure/B12900487.png)
